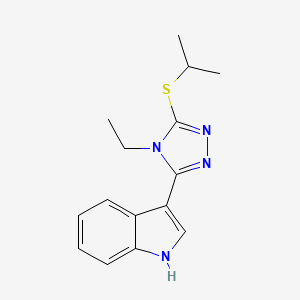![molecular formula C14H12ClF3N4OS B2710561 3-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380166-63-0](/img/structure/B2710561.png)
3-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that features a combination of heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring is chlorinated to introduce the chlorine atom at the 5-position. The pyridazine ring is functionalized with a trifluoromethyl group at the 6-position. These intermediates are then coupled with a piperazine derivative through a series of nucleophilic substitution reactions, followed by the formation of the methanone linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
3-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine moiety can interact with various biological pathways, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
Phosphorus-Containing Compounds: Various compounds with different oxidation states and chemical environments, used in energy conversion and storage.
Noble Gas Compounds: Chemical compounds that include elements from the noble gases, known for their unique reactivity.
Uniqueness
3-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine stands out due to its combination of heterocyclic structures and functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances stability and lipophilicity, while the piperazine moiety provides versatility in biological interactions.
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4OS/c15-11-3-1-9(24-11)13(23)22-7-5-21(6-8-22)12-4-2-10(19-20-12)14(16,17)18/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXBSLFDCZZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B2710479.png)
![2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2710480.png)
![N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2710481.png)
![7-isopropyl-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710482.png)

![3-(4-chlorophenyl)-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2710485.png)
![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)

![1-(4-methoxybenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2710490.png)
![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)
![N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2710494.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2710495.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2710497.png)

